molecular formula C14H12ClNO5S2 B2830714 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide CAS No. 2320857-61-0

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2830714
CAS No.: 2320857-61-0
M. Wt: 373.82
InChI Key: SWDOBLHVCOUFMD-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a unique combination of bifuran and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the bifuran and thiophene intermediates. One common method involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of microwave-assisted synthesis for the formation of amide and ester derivatives containing furan rings . The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Pb(OAc)4 or PhI(OAc)2, reducing agents such as NaBH4, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the bifuran and thiophene moieties are believed to play crucial roles in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of bifuran and thiophene rings with a sulfonamide group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S2/c15-13-5-6-14(22-13)23(18,19)16-8-9(17)10-3-4-12(21-10)11-2-1-7-20-11/h1-7,9,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDOBLHVCOUFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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